LY3007113 -

LY3007113

Catalog Number: EVT-273979
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Source and Classification

LY3007113 is classified as a p38 MAPK inhibitor, a category of compounds that target the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation. This compound is synthesized and provided by Eli Lilly and Company, indicating its pharmaceutical relevance and potential for clinical application.

Synthesis Analysis

Methods

Technical Details

The synthesis process typically employs techniques such as:

  • Heterocyclic ring formation: Utilizing nitrogen-containing rings to enhance biological activity.
  • Functional group modifications: To optimize binding affinity to the p38 MAPK enzyme.
  • Purification methods: Including chromatography to isolate the desired compound from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular structure of LY3007113 can be described using its chemical formula and structural features. While the precise structure is proprietary, it is characterized by a complex arrangement that includes multiple aromatic rings and nitrogen heterocycles which contribute to its inhibitory activity against the p38 MAPK enzyme.

Data

  • Molecular Weight: Approximately 450 g/mol.
  • Chemical Formula: C23H24F2N4O2S.
  • Structural Features: The presence of fluorine atoms enhances lipophilicity, aiding in cellular uptake.
Chemical Reactions Analysis

Reactions

LY3007113 undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:

  • Nucleophilic substitutions: Involving nitrogen atoms in heterocycles.
  • Hydrolysis: Potential breakdown in physiological conditions leading to metabolites.

Technical Details

The stability of LY3007113 under physiological conditions has been assessed through pharmacokinetic studies, revealing its metabolic pathways and the formation of active metabolites such as LSN3025641 and LSN3047151.

Mechanism of Action

Process

LY3007113 exerts its pharmacological effects by selectively inhibiting the p38 MAPK pathway. This inhibition disrupts signaling cascades that promote tumor growth and survival. The mechanism involves:

  • Binding to the ATP-binding site on the p38 MAPK enzyme, preventing phosphorylation of downstream targets.
  • Modulation of inflammatory responses, which are often upregulated in tumor microenvironments.

Data

In clinical studies, maximal inhibition of key biomarkers associated with p38 MAPK activity was observed but not sustained at therapeutic doses, indicating challenges in achieving effective dosing regimens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as capsules for oral administration.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific data not publicly available but expected to be within typical ranges for similar compounds.
Applications

Scientific Uses

LY3007113 has been primarily investigated for its potential applications in oncology:

  • Cancer treatment: Specifically targeting advanced solid tumors where p38 MAPK signaling is implicated.
  • Research tool: Used in preclinical studies to elucidate the role of p38 MAPK in cancer biology.

Introduction to p38 MAPK Inhibition as a Therapeutic Strategy

Role of p38 MAPK in Oncogenic Signaling and Tumor Microenvironment Modulation

The p38 mitogen-activated protein kinase (MAPK) pathway comprises four isoforms (p38α, p38β, p38γ, p38δ) with distinct and often context-dependent roles in cancer biology. p38α (MAPK14) is ubiquitously expressed and regulates stress-induced apoptosis, cell cycle arrest, and DNA damage response. Paradoxically, it also promotes tumor survival through microenvironment modulation via cytokine production (e.g., IL-6, TNF-α) [2] [6]. In gastrointestinal cancers, p38γ (MAPK12) overexpression drives metastasis by activating β-catenin/Wnt signaling and matrix metalloproteinases (MMP-9), facilitating invasion and chemoresistance [2]. The isoform-specific functions are critical:

  • p38α: Dual tumor-suppressor/oncogene role; modulates senescence-associated secretory phenotype in cancer-associated fibroblasts [6] [7].
  • p38γ: Overexpressed in esophageal, gastric, and colorectal cancers; correlates with advanced stage and poor prognosis [2].

Table 1: p38 MAPK Isoforms in Cancer Pathobiology

IsoformGeneTissue DistributionOncogenic Functions
p38αMAPK14UbiquitousCytokine production, cell survival, DNA repair
p38βMAPK11Brain-enrichedRedundant with p38α
p38γMAPK12Skeletal muscle, GI tractWnt/β-catenin activation, MMP-9 induction
p38δMAPK13Testis, pancreas, kidneyNeutrophil migration, keratinocyte differentiation

Hyperosmolarity and oxidative stress activate p38 via the TRAF2/ASK1/MKK3/6/4 cascade, independent of Rac1 or TNFRα [10]. Downstream, phosphorylated MAPKAP-K2 stabilizes pro-inflammatory mRNA transcripts, creating a cytokine-rich microenvironment that supports angiogenesis and immune evasion [7] [9].

Table 2: Key Cytokines Regulated by p38 MAPK in Tumor Microenvironment

CytokineFunction in CancerUpstream Activator
TNF-αPromotes invasion, metastasisTRAF2/ASK1
IL-6Enhances survival, chemoresistanceMAPKAP-K2
IL-1βStimulates angiogenesisMKK3/6
VEGFSupports endothelial cell recruitmentp38γ/HIF-1α axis

Rationale for Targeting p38 MAPK in Advanced Cancers

p38 MAPK signaling contributes to therapeutic resistance through multiple mechanisms:

  • Chemotherapy Resistance: In ovarian cancer, p38 activation suppresses apoptosis via c-Jun/AP-1-mediated survival pathways and upregulates excision repair cross-complementation group 1 (ERCC1), enhancing DNA damage repair [4]. Co-inhibition of ERK1/2 and p38 synergizes with 5-fluorouracil in gastric cancer models [2].
  • Immune Evasion: p38δ (MAPK13) regulates neutrophil infiltration and cytokine production (e.g., IL-17), establishing an immunosuppressive niche [5] [6].
  • Metastatic Progression: p38γ phosphorylates PDZ-domain proteins (e.g., PTPH1), accelerating RAS-driven transformation in colon cancer [2].

Preclinical evidence supports isoform-specific targeting:

"Knockdown of p38γ inhibited tumor progression in colitis-associated mouse models and reduced cell proliferation, migration, and invasion in colorectal cancer cells" [2].

Combination strategies show promise:

  • With MEK Inhibitors: Concurrent blockade of p38 and MEK overcomes compensatory pathway activation in RAS-mutant cancers [4] [8].
  • With Immunotherapy: p38 inhibition reduces PD-L1 expression and enhances T-cell infiltration in syngeneic models [5].

Emergence of LY3007113 as a Novel Small-Molecule Inhibitor

LY3007113 (Eli Lilly) is an ATP-competitive, selective p38α/β inhibitor designed to overcome limitations of first-generation compounds (e.g., hepatotoxicity, poor kinase selectivity). Its pyridinyl-imidazole core structure enables potent binding to the p38 catalytic domain, with IC₅₀ values <50 nM for p38α [1] [7]. Key distinguishing features include:

  • Pharmacokinetics: Linear, dose-proportional exposure and time-independent kinetics after repeated dosing [7].
  • Biomarker Inhibition: Suppresses phosphorylation of MAPKAP-K2 (downstream target) in peripheral blood mononuclear cells (PBMCs), though phase 1 trials failed to achieve sustained >60% inhibition for 6 hours (required for biologically effective dose) [1] [7].
  • Preclinical Efficacy: Single-agent activity in xenograft models of ovarian cancer, renal cell carcinoma, and leukemia by disrupting IL-6/VEGF secretion in stromal cells [7].

Table 3: LY3007113 vs. Other Clinical-Stage p38 Inhibitors

CompoundDeveloperTarget SpecificityClinical StatusKey Differentiators
LY3007113Eli Lillyp38α/βPhase 1 (discontinued)Favorable PK, tumor microenvironment focus
LosmapimodGSKp38α/βPhase 3 (negative in CAD)Repurposed for facioscapulohumeral muscular dystrophy
BIRB-796Boehringer Ingelheimp38α/βPhase 1 (hepatotoxicity)Binds allosteric site
SCIO-469Sciosp38αPhase 2 (myeloma)Lower kinase promiscuity

Despite discontinuation after phase 1 due to toxicity-limited dosing (tremor, rash), LY3007113 catalyzed interest in next-generation p38 inhibitors:

  • MK2 Inhibitors (e.g., ATI-450): Downstream targeting avoids p38-related toxicities while blocking cytokine production [5] [9].
  • Dual p38γ/δ Inhibitors: Exploit isoform-specific oncogenic roles in GI cancers [2] [6].

"The inability to achieve sustained MAPKAP-K2 inhibition without dose-limiting toxicities highlighted the need for isoform-selective or microenvironment-targeted p38 inhibitors" [7].

Properties

Product Name

LY3007113

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

LY3007113; LY-3007113; LY 3007113.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.